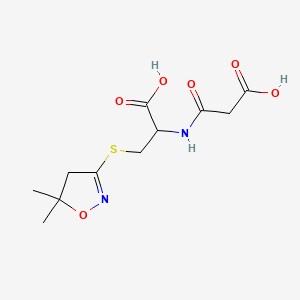

3-(1-Carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino)-3-oxopropanoic acid

描述

3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid (CAS: 1544489-04-4) is a heterocyclic carboxylic acid derivative characterized by a 5,5-dimethyl-4,5-dihydroisoxazole core linked via a thioether bridge to a dicarboxylic acid backbone. Its molecular formula is C₁₁H₁₆N₂O₆S, with a molecular weight of 304.32 g/mol . The compound exists as a white to light beige solid, melts above 110°C (with decomposition), and exhibits slight solubility in water and dimethyl sulfoxide (DMSO). Its hygroscopic nature necessitates storage at -20°C .

属性

IUPAC Name |

2-[(2-carboxyacetyl)amino]-3-[(5,5-dimethyl-4H-1,2-oxazol-3-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6S/c1-11(2)4-8(13-19-11)20-5-6(10(17)18)12-7(14)3-9(15)16/h6H,3-5H2,1-2H3,(H,12,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQQKPGMNVUCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)SCC(C(=O)O)NC(=O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009440 | |

| Record name | N-(Carboxyacetyl)-S-(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544489-04-4 | |

| Record name | 3-(1-Carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino)-3-oxopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1544489044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Carboxyacetyl)-S-(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-CARBOXY-2-(5,5-DIMETHYL-4,5-DIHYDROISOXAZOL-3-YLTHIO)ETHYLAMINO)-3-OXOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3DRT02MHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction or introduction of the 5,5-dimethyl-4,5-dihydroisoxazole ring system.

- Formation of the thioether linkage connecting the isoxazole moiety to the amino acid backbone.

- Incorporation of carboxylic acid groups at specific positions to yield the final amino acid derivative.

The overall approach often employs stepwise reactions starting from simpler precursors such as oximes (for isoxazole ring formation), thiol reagents (for thioether bond formation), and amino acid derivatives (for the backbone).

Preparation of the 5,5-Dimethyl-4,5-dihydroisoxazole Ring

The dihydroisoxazole ring is commonly synthesized via cyclization of an oxime with an appropriate electrophile. Typical methods include:

- Cyclization of Oximes: Oximes derived from ketones or aldehydes undergo cyclization in the presence of reagents such as halogenating agents or dehydrating agents to form the isoxazole ring.

- Use of 2,2-Dimethyl Substituents: The 5,5-dimethyl substitution is introduced by starting with precursors bearing geminal dimethyl groups, which stabilize the ring and influence the reactivity.

This ring formation is a key step as it defines the heterocyclic core of the molecule.

Formation of the Thioether Linkage

The thioether bond connecting the isoxazole ring to the amino acid backbone is generally formed by:

- Nucleophilic Substitution: A thiol-containing intermediate (often the isoxazole ring bearing a thiol or a halogenated side chain) reacts with an electrophilic carbon center on the amino acid derivative.

- Use of Protected Amino Acid Derivatives: To avoid side reactions, amino acids are often protected at the amino or carboxyl groups during thioether formation and deprotected after linkage is established.

This step requires careful control of reaction conditions to ensure selective formation of the thioether without affecting other sensitive groups.

Incorporation of Carboxylic Acid Groups

The compound contains two carboxylic acid functionalities:

- One on the amino acid backbone (typical of 3-oxopropanoic acid derivatives).

- One on the side chain linked to the isoxazole moiety.

These are introduced or preserved by:

- Use of Carboxyl-Containing Precursors: Starting materials such as 3-oxopropanoic acid or its derivatives are used.

- Protection/Deprotection Strategies: Protecting groups may be employed during intermediate steps to prevent unwanted reactions at carboxyl sites.

- Final Deprotection and Purification: After all coupling and ring formation steps, protecting groups are removed under mild conditions to yield the free acids.

Representative Preparation Method (Hypothetical Based on Analogous Syntheses)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Isoxazole ring formation | Cyclization of oxime precursor with suitable dehydrating agent | Formation of 5,5-dimethyl-4,5-dihydroisoxazole ring |

| 2 | Thioether bond formation | Reaction of isoxazole thiol intermediate with protected amino acid derivative under nucleophilic substitution conditions | Formation of thioether-linked intermediate |

| 3 | Coupling with 3-oxopropanoic acid derivative | Amide bond formation using coupling agents (e.g., carbodiimides, HBTU) | Attachment of amino acid backbone |

| 4 | Deprotection | Acidic or basic conditions to remove protecting groups | Release of free carboxylic acid groups |

| 5 | Purification | Chromatography or recrystallization | Pure 3-((1-carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid |

Data and Research Findings

- The molecular formula is C11H16N2O6S with a molecular weight of 304.32 g/mol.

- The compound includes a thioether linkage which can be sensitive to oxidation; thus, synthesis is often performed under inert atmosphere or with antioxidants.

- The presence of multiple carboxylic acid groups requires careful pH control during synthesis and purification to maintain solubility and prevent precipitation.

- Analogous compounds with dihydroisoxazole rings have been synthesized using oxime cyclization and subsequent functional group modifications, indicating the feasibility of this approach for the target compound.

Comparative Analysis of Coupling Agents for Amide Bond Formation

| Coupling Agent | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | Room temperature, aqueous or organic solvents | Moderate to high (60-90%) | Water-soluble, mild conditions, often used with additives like HOBt |

| O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Room temperature to 50°C, organic solvents like DMF or DCM | High (80-95%) | Efficient for sterically hindered substrates, widely used in peptide synthesis |

| Carbonyldiimidazole (CDI) | Room temperature, anhydrous conditions | Moderate (50-85%) | Useful for acid activation, but moisture sensitive |

These agents can be employed for coupling the amino acid backbone to the thioether-linked intermediate, with selection depending on substrate sensitivity and desired yield.

Notes on Reaction Conditions and Purification

- Reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of sulfur-containing groups.

- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used.

- Purification often involves extraction, crystallization, or preparative HPLC to achieve high purity.

- Analytical techniques such as NMR, mass spectrometry, and HPLC are used to confirm structure and purity.

Summary Table: Key Preparation Steps and Conditions

| Preparation Stage | Key Reagents | Typical Conditions | Outcome |

|---|---|---|---|

| Isoxazole Ring Synthesis | Oxime precursor, dehydrating agent | Mild heating, inert atmosphere | Formation of 5,5-dimethyl-4,5-dihydroisoxazole |

| Thioether Bond Formation | Isoxazole thiol or halide, protected amino acid | Room temperature, nucleophilic substitution | Thioether-linked intermediate |

| Amide Coupling | Coupling agents (HBTU, EDC), base (DIPEA) | 20-50°C, organic solvent | Attachment of amino acid backbone |

| Deprotection | Acidic or basic hydrolysis | Room temperature to mild heating | Free carboxylic acids |

| Purification | Chromatography, recrystallization | Ambient conditions | Pure target compound |

化学反应分析

This compound can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups can be introduced or modified using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of isoxazole compounds often exhibit anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may have therapeutic effects in managing inflammatory diseases .

Biochemical Research

The unique functional groups present in this compound allow it to act as a substrate or inhibitor for various biochemical reactions. Its ability to interact with amino acids and proteins makes it a valuable tool in studying enzyme kinetics and protein interactions. For instance, the compound's carboxylic acid group can participate in hydrogen bonding, influencing the conformation of target proteins .

Drug Development

Due to its structural complexity, this compound serves as a lead structure for the synthesis of new drugs. The modification of the isoxazole ring and the carboxylic acid group can lead to the development of novel therapeutic agents targeting specific diseases such as cancer or neurodegenerative disorders. Preliminary studies suggest that derivatives may enhance bioavailability and reduce toxicity compared to existing drugs .

Case Studies

作用机制

The mechanism by which 3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and thioether group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects. Pathways involved may include enzyme inhibition, receptor binding, and signal transduction.

相似化合物的比较

Key Structural Differences :

- Heterocyclic Core: The target compound’s 5,5-dimethyl-dihydroisoxazole ring contrasts with thiazole (Compounds 9, 10, 2a) or oxazole (Compound in ) cores in analogues.

- Substituents: The dual carboxylic acid groups in the target compound increase polarity compared to mono-carboxylic acid analogues (e.g., Compound 10), likely reducing membrane permeability but improving water solubility .

- Lipophilicity : The bis(4-chlorophenyl) group in the oxazole analogue () introduces high lipophilicity, whereas the target’s dimethyl-isoxazole and thioether groups balance polarity and lipophilicity.

Physicochemical Properties

- Solubility : The target compound’s slight aqueous solubility contrasts with more lipophilic analogues (e.g., bis(4-chlorophenyl)-oxazole derivative), which may exhibit better membrane penetration but poorer solubility .

- Stability : Hygroscopicity necessitates stringent storage conditions (-20°C), whereas analogues with electron-withdrawing groups (e.g., nitrobenzylidene in Compound 9) may resist hydrolysis better .

生物活性

3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid, a compound with significant potential in biological applications, has garnered attention for its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.32 g/mol. Its structure includes a carboxylic acid group, an isoxazole moiety, and a thioether linkage, which are pivotal for its biological interactions.

The compound is believed to exert its biological effects through several mechanisms:

- Nrf2 Activation : It has been identified as an Nrf2 activator, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant genes that protect cells from damage .

- Antioxidant Properties : The presence of the isoxazole ring is associated with enhanced antioxidant activity, which may contribute to the compound's protective effects against various diseases linked to oxidative stress .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby potentially reducing inflammation-related damage .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Antioxidant Studies : In vitro assays demonstrated that the compound significantly scavenged free radicals and reduced oxidative stress markers in cell cultures .

- Anti-inflammatory Effects : Animal models treated with this compound showed a marked decrease in inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Study 1: Nrf2 Activation

A study conducted by researchers at the National Academy of Sciences explored the effects of Nrf2 activation by the compound in neuronal cells. The results indicated that treatment with the compound led to increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby enhancing cell survival under oxidative stress conditions.

Study 2: Anti-inflammatory Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was administered to mice with induced inflammation. The findings revealed a significant reduction in paw edema and lower levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that it may be beneficial in treating inflammatory diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 304.32 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not determined |

| Nrf2 Activation | Yes |

| Antioxidant Activity | High |

| Anti-inflammatory Activity | Moderate |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。